METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
The compound METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key features include:
- Substituents: A 4-fluorophenyl group at position 7, an ethyl group at position 5, a methylsulfanyl (SCH₃) group at position 2, and a methyl ester at position 4.
- Functional groups: The carboxylate ester enhances lipophilicity, while the methylsulfanyl group may influence electronic properties and binding interactions.
Properties
IUPAC Name |
methyl 5-ethyl-7-(4-fluorophenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIPFNWCCUOVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ultrasonic-Assisted Three-Component Reactions
The triazolo[1,5-a]pyrimidine core is efficiently constructed via a one-pot reaction involving 4-fluorobenzaldehyde, methyl 3-oxopentanoate, and 3-methylthio-1H-1,2,4-triazol-5-amine under ultrasonic irradiation. Silica sulfuric acid (SiO₂-SO₃H) catalyzes the cyclocondensation, with solvent-free conditions yielding superior results (85–92% yield) compared to DMF (70–78%). The reaction proceeds via initial Knoevenagel condensation between the aldehyde and β-keto ester, followed by cyclization with the triazole amine to form the fused heterocycle. The methyl ester at position 6 originates directly from methyl 3-oxopentanoate, while the 5-ethyl group derives from the β-keto ester’s alkyl chain.
Role of Catalyst and Solvent
SiO₂-SO₃H enhances reaction efficiency by protonating carbonyl groups, accelerating nucleophilic attack. Polar aprotic solvents like DMF stabilize intermediates but require longer reaction times (20–30 minutes) compared to solvent-free systems (5–10 minutes). Post-reaction purification via column chromatography (petroleum ether/EtOAc, 8:1) isolates the product as a yellow solid, with melting points consistent across batches (121–123°C).
Stepwise Cyclization and Functionalization Approaches
Pyrimidine Ring Formation
An alternative route involves sequential cyclization: ethyl 3-oxopentanoate reacts with 3-methylthio-1H-1,2,4-triazol-5-amine in refluxing ethanol to form 7-hydroxy-5-ethyl-2-(methylsulfanyl)pyrimidine-6-carboxylate. Chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group at position 7, enabling subsequent Suzuki coupling with 4-fluorophenylboronic acid. This method achieves moderate yields (65–70%) but offers precise control over aryl substitution.
Triazole Annulation
Hydrazine-mediated cyclization of 7-chloro intermediates generates the triazolo[1,5-a]pyrimidine scaffold. For example, treatment of 7-chloro-5-ethyl-2-(methylsulfanyl)pyrimidine-6-carboxylate with hydrazine hydrate in ethanol at 85°C produces the fused ring system. This stepwise approach facilitates late-stage functionalization, though it requires additional purification steps.
Post-Synthetic Modifications
Methyl Esterification
Hydrolysis of ethyl esters (e.g., using LiOH in THF/water) followed by re-esterification with methanol under acidic conditions ensures high regioselectivity for the methyl carboxylate. Direct use of methyl 3-oxopentanoate in multi-component reactions circumvents this step, streamlining synthesis.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) reveals characteristic signals: δ 8.58 (s, 1H, H-3), 8.20–8.14 (m, 2H, Ar-H), 7.52–7.46 (m, 2H, Ar-H), 4.45 (q, J = 7.2 Hz, 2H, OCH₂), 2.89 (s, 3H, SCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M + Na]⁺ at m/z 429.0982.
Purity Assessment
Thin-layer chromatography (TLC) in petroleum ether/EtOAc (8:1) and melting point analysis (117–119°C) ensure product homogeneity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis of Ester Functionality
The methyl carboxylate group undergoes hydrolysis under basic or acidic conditions:
Key Notes :
-
The carboxylic acid product exhibits enhanced solubility in polar solvents (e.g., DMSO, 25 mg/mL) compared to the parent ester.
-
NMR data post-hydrolysis: Disappearance of the methyl ester peak at δ 3.85 ppm (singlet, 3H) and emergence of a broad carboxylic acid proton signal at δ 12.1 ppm.
Nucleophilic Substitution at Methylsulfanyl Group
The methylsulfanyl (-SMe) group is susceptible to nucleophilic displacement:
Mechanistic Insight :
-
The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the triazole and pyrimidine rings .
-
Competitive side reactions include oxidation of -SMe to sulfoxide (observed in 12% yield under aerobic conditions).
Oxidation Reactions
The methylsulfanyl group oxidizes selectively:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA (2 eq) | DCM, 0°C → rt, 2 h | 2-(methylsulfinyl) derivative | 89% |
| H2O2 (30%), AcOH | 50°C, 4 h | 2-(methylsulfonyl) analogue | 93% |
Structural Confirmation :
-
Sulfoxide product: MS m/z 413.1 [M+H]+; δ 2.95 ppm (s, 3H, SOCH3).
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 120°C, 24 h | Fused triazolo-pyrimidine-indole hybrid | 37% |
| Nitrile oxide (in situ generated) | Toluene, reflux, 8 h | 1,2,4-oxadiazole-linked derivative | 58% |
Key Observations :
-
Regioselectivity favors addition at the N2 position of the triazole .
-
DFT calculations (B3LYP/6-31G**) support the electronic preference for cycloaddition at the electron-deficient triazole site .
Cross-Coupling Reactions
The 4-fluorophenyl group enables Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh3)4, K2CO3, dioxane, 90°C | 7-(4-methoxyphenyl) analogue | 74% |
| Thiophen-2-ylboronic acid | Pd(OAc)2/XPhos, TBAB, H2O/EtOH | 7-(thiophen-2-yl) variant | 63% |
Optimized Conditions :
-
Ligand-free protocols reduce side product formation (e.g., dehalogenation <5%) .
-
TLC monitoring (hexane:EtOAc 3:1) confirms completion within 6–8 h .
Stability and Degradation Pathways
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of triazolopyrimidine derivatives in inhibiting viral replication. Specifically, compounds with a triazolopyrimidine core have been shown to disrupt critical protein interactions necessary for viral function. For instance:
- A study demonstrated that triazolopyrimidine-based inhibitors effectively interfere with the interaction between polymerase acidic protein and basic protein 1 (PA-PB1) subunits in influenza viruses. The most potent compound exhibited an IC50 value of 1.1 μM, indicating strong antiviral activity against influenza A and B viruses .
- The addition of fluorine atoms to the triazolopyrimidine structure has been shown to enhance binding affinity and selectivity towards viral enzymes, making it a promising candidate for further development in antiviral therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Triazolopyrimidine derivatives have been identified as potential agents against various cancer cell lines due to their ability to inhibit tumor growth:
- In vitro studies conducted by the National Cancer Institute (NCI) revealed significant antitumor activity against a variety of human cancer cell lines. The synthesized compounds showed mean GI50 values indicating effective inhibition of cell growth .
- The design of molecular hybrids incorporating triazolopyrimidine structures has led to the discovery of new compounds with enhanced cytotoxic effects against cancer cells. These compounds utilize a combination of structural motifs that target multiple pathways involved in tumor progression .
Pharmacological Properties
The pharmacokinetic and pharmacodynamic properties of methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are essential for its development as a therapeutic agent:
| Property | Description |
|---|---|
| Solubility | Moderate; further optimization needed |
| Metabolic Stability | High; stable in cytochrome metabolism assays |
| Cell Permeability | Medium to high; varies with structural modifications |
| Selectivity | High selectivity for target enzymes over human counterparts |
These properties suggest that the compound has a favorable profile for drug development but may require further modifications to enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to bind to specific sites on these targets, influencing pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Lipophilicity :
- The target compound’s methyl ester and methylsulfanyl groups contribute to higher lipophilicity compared to the polar 7-amine derivative (C₁₁H₈FN₅, ). Ethyl/dimethoxy substituents in further reduce polarity, enhancing membrane permeability.
- Halogenated aryl groups (e.g., 4-fluorophenyl) are common in bioactive compounds due to their electron-withdrawing effects and metabolic stability .
Bioactivity Trends :
Biological Activity
Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Triazolopyrimidines
Triazolopyrimidines are recognized for their structural resemblance to purine bases and their ability to interact with various biological targets. The core structure allows for modifications that enhance their biological efficacy. Recent studies have highlighted their potential in treating conditions such as cancer, neurodegenerative diseases, and infections.
Biological Activities
1. Anticancer Activity
Triazolopyrimidine derivatives have shown promising anticancer properties through various mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells. For example, studies have reported significant antiproliferative effects against several cancer cell lines including MCF-7 and HCT116 with IC50 values in the low micromolar range .
- Mechanisms of Action : Some derivatives exhibit inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For instance, triazolopyrimidine complexes have demonstrated inhibition of Aurora-A kinase and other cyclin-dependent kinases .
2. Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that triazolopyrimidine derivatives possess strong antibacterial effects against strains like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves disruption of bacterial cell membranes and interference with biofilm formation.
3. Neuroprotective Effects
Triazolopyrimidine compounds have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's. They may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.39 | Cell cycle arrest at G0/G1 phase |
| Anticancer | HCT116 | 0.46 | Inhibition of Aurora-A kinase |
| Antimicrobial | MRSA | 6.50 | Disruption of cell membrane integrity |
| Neuroprotective | Neuronal Cells | N/A | Modulation of oxidative stress |
Research Findings
Recent advancements in drug design have revealed that modifications in the triazolopyrimidine structure can significantly enhance biological activity. For instance:
- Synthesis Techniques : Various synthetic routes have been developed to create novel derivatives with improved pharmacokinetic profiles .
- Complex Formation : Copper(II) complexes of triazolopyrimidines have shown enhanced biological activities compared to their parent compounds, indicating that metal coordination can be a viable strategy for drug development .
Q & A
Q. Basic Research Focus
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Measure IC values to quantify inhibitory potency .
- Structural Modifications : Synthesize analogs with variations in the 4-fluorophenyl or methylsulfanyl groups to assess electronic/steric effects .
- Data Correlation : Use linear regression models to link substituent properties (Hammett σ, logP) to bioactivity .
What computational methods validate DFT-derived molecular geometries against experimental data?
Q. Advanced Research Focus
- Benchmarking : Compare DFT (e.g., ωB97X-D/cc-pVTZ) bond lengths/angles with X-ray crystallographic data. Use software like Gaussian or ORCA for calculations .
- Energy Landscapes : Perform conformational searches (Monte Carlo or molecular dynamics) to identify low-energy conformers matching crystallographic observations .
- Electron Density Analysis : Generate electrostatic potential maps via Multiwfn to assess non-covalent interactions (e.g., hydrogen bonding) .
How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be systematically resolved?
Q. Advanced Research Focus
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts. Compare with COSMO-RS solvation model predictions .
- Hybrid Methods : Combine experimental NMR with DFT-calculated chemical shifts (e.g., GIAO method) to identify discrepancies in tautomeric forms .
- Error Analysis : Quantify uncertainties in computational methods (e.g., basis set limitations) using Bayesian statistical frameworks .
What strategies mitigate challenges in reproducing biological activity across different assay conditions?
Q. Advanced Research Focus
- Assay Standardization : Use positive controls (e.g., known inhibitors) and normalize activity to cell viability (MTT assay) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by protocol variability (e.g., buffer pH, incubation time) .
- Machine Learning : Train models on public bioactivity datasets (ChEMBL, PubChem) to predict assay-specific interference .
How can researchers leverage molecular docking to predict binding modes despite limited structural data for target proteins?
Q. Advanced Research Focus
- Homology Modeling : Generate 3D protein models using SWISS-MODEL if crystallographic data are unavailable. Validate via Ramachandran plots .
- Ensemble Docking : Dock the compound into multiple conformations of the active site (MD-sampled) to account for flexibility .
- Consensus Scoring : Combine results from AutoDock Vina, Glide, and rDock to reduce false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
